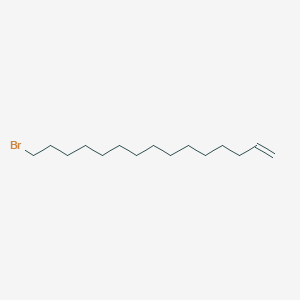

15-Bromopentadec-1-ene

Description

Structure

3D Structure

Properties

IUPAC Name |

15-bromopentadec-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2H,1,3-15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYITWWNSZGTNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00614388 | |

| Record name | 15-Bromopentadec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267235-31-4 | |

| Record name | 15-Bromopentadec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 15 Bromopentadec 1 Ene

Established Synthetic Routes from Precursor Compounds

The primary and most well-documented method for synthesizing 15-bromopentadec-1-ene involves the transformation of a corresponding alcohol precursor. This approach is favored for its reliability and relatively mild reaction conditions.

The conversion of the primary alcohol, 14-pentadecen-1-ol, to the target alkyl bromide is a classic example of a nucleophilic substitution reaction. This transformation is typically achieved using reagents that activate the hydroxyl group, converting it into a good leaving group, which is subsequently displaced by a bromide ion. The Appel reaction and its variations are commonly employed for this purpose. commonorganicchemistry.comorganic-chemistry.orgwikipedia.org

The combination of triphenylphosphine (B44618) (PPh₃) and a bromine source like N-bromosuccinimide (NBS) or carbon tetrabromide (CBr₄) is a highly effective reagent system for the mild conversion of alcohols to alkyl bromides. commonorganicchemistry.comresearchgate.net The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM), at reduced temperatures to control reactivity and minimize side reactions. commonorganicchemistry.com

For the specific synthesis of this compound from 14-pentadecen-1-ol, a common procedure involves dissolving the alcohol in DCM and cooling the solution before the addition of the brominating agents. commonorganicchemistry.comresearchgate.net Triphenylphosphine and N-bromosuccinimide are then added, and the reaction is stirred for a set period to ensure complete conversion. commonorganicchemistry.com The selection of these reagents is advantageous as they are solid, easy to handle, and the reaction byproducts, triphenylphosphine oxide and succinimide (B58015), can be effectively separated from the desired product during purification. reddit.comnrochemistry.com

Table 1: Optimized Reaction Conditions for Bromination of 14-pentadecen-1-ol

| Parameter | Condition | Rationale |

|---|---|---|

| Precursor | 14-pentadecen-1-ol | Readily accessible unsaturated alcohol. |

| Reagents | Triphenylphosphine (PPh₃), N-Bromosuccinimide (NBS) | Forms a reactive phosphonium (B103445) intermediate for efficient bromination under mild conditions. commonorganicchemistry.comresearchgate.net |

| Solvent | Dichloromethane (DCM) | Inert solvent that dissolves reactants and does not interfere with the reaction mechanism. commonorganicchemistry.com |

| Temperature | 0 °C to Room Temperature | Low temperature controls the exothermic reaction and minimizes potential side products. commonorganicchemistry.com |

| Reaction Time | 1-2 hours | Sufficient time for complete conversion of the starting alcohol. commonorganicchemistry.com |

The bromination of an alcohol using the PPh₃/NBS system proceeds through a mechanism analogous to the Appel reaction. organic-chemistry.orgwikipedia.orgnrochemistry.com The reaction is initiated by the formation of a bromotriphenylphosphonium bromide intermediate from the reaction of PPh₃ and NBS.

The mechanism unfolds as follows:

Activation of Triphenylphosphine : Triphenylphosphine attacks the electrophilic bromine atom of NBS, displacing the succinimide anion and forming a bromotriphenylphosphonium intermediate.

Alcohol Attack : The oxygen atom of the alcohol (14-pentadecen-1-ol) acts as a nucleophile, attacking the phosphorus atom of the phosphonium intermediate. This step forms an oxyphosphonium intermediate, converting the hydroxyl group into an excellent leaving group (triphenylphosphine oxide). nrochemistry.comrsc.org

SN2 Displacement : The bromide ion, generated in the initial steps or present from the phosphonium salt, then acts as a nucleophile. It attacks the carbon atom bearing the oxyphosphonium group in a bimolecular nucleophilic substitution (Sₙ2) reaction. commonorganicchemistry.comwikipedia.orgnrochemistry.com This backside attack displaces triphenylphosphine oxide (TPPO), a thermodynamically stable byproduct, which drives the reaction to completion. wikipedia.org

For primary alcohols like 14-pentadecen-1-ol, the reaction proceeds via an Sₙ2 mechanism. wikipedia.org While the carbon center of the reaction is not a stereocenter in this specific case, it is a critical consideration for secondary alcohols, where the Sₙ2 pathway would lead to a complete inversion of stereochemistry. commonorganicchemistry.comorganic-chemistry.orgnrochemistry.com The integrity of the double bond at the other end of the molecule is preserved under these mild reaction conditions.

While the PPh₃/NBS method is highly effective, other reagents can also be used for the bromination of alcohols. Phosphorus tribromide (PBr₃) is another common reagent for converting primary and secondary alcohols to their corresponding alkyl bromides. commonorganicchemistry.com This reaction also typically proceeds via an Sₙ2 mechanism. However, PBr₃ is a corrosive liquid that reacts vigorously with water, requiring more stringent handling precautions.

Another alternative is the use of thionyl bromide (SOBr₂). commonorganicchemistry.com This reagent is highly reactive and can convert alcohols to alkyl bromides, but its use is less frequent compared to PBr₃ or Appel-type conditions.

Synthesis via Bromination of Unsaturated Alcohols (e.g., 14-pentadecen-1-ol)

Advanced Purification Techniques in Research Synthesis

Following the synthesis, the crude reaction mixture contains the desired this compound, the byproduct triphenylphosphine oxide, and any unreacted starting materials or excess reagents. Effective purification is essential to isolate the target compound.

Flash column chromatography is the predominant method for purifying this compound on a research scale. commonorganicchemistry.com This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) to separate compounds based on their polarity. rochester.edu Since this compound is a relatively nonpolar alkyl halide, it will elute faster than the highly polar byproduct, triphenylphosphine oxide. nrochemistry.com

Optimization of the purification involves selecting an appropriate solvent system for the mobile phase. This is usually determined by thin-layer chromatography (TLC) beforehand. A common starting point for nonpolar compounds like alkyl halides is a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, with a small percentage of a slightly more polar solvent, like ethyl acetate (B1210297) or dichloromethane, to achieve good separation. rochester.edu The crude product is loaded onto the top of the silica gel column and the eluent is passed through under positive pressure, allowing for rapid and efficient separation. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and concentrated to yield pure this compound. orgsyn.org

Table 2: Interactive Data Table for Flash Chromatography Purification

| Parameter | Selection/Method | Optimization Notes |

|---|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most organic compound purifications. Provides a large surface area for effective separation. |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Start with 100% hexane and gradually increase the percentage of ethyl acetate. The nonpolar product elutes first, while the polar TPPO byproduct remains strongly adsorbed to the silica. rochester.edu |

| Sample Loading | Dry or Wet Loading | The crude mixture can be dissolved in a minimal amount of solvent (wet loading) or adsorbed onto a small amount of silica gel (dry loading) before being placed on the column. rochester.edu Dry loading often results in better resolution. |

| Elution Technique | Gradient Elution | A gradient of increasing polarity is generally more efficient for separating compounds with large differences in polarity, such as the product and TPPO. rochester.edu |

| Fraction Analysis | Thin-Layer Chromatography (TLC) | Fractions are spotted on a TLC plate and visualized (e.g., with a potassium permanganate (B83412) stain) to identify which contain the pure product. |

Other Chromatographic and Isolation Techniques for High Purity Acquisition

Achieving high purity of this compound is critical for its use in further chemical transformations where trace impurities could interfere with catalytic processes or lead to unwanted side products. While standard column chromatography is a primary purification step, other techniques are often employed to reach the desired level of purity. The choice of method depends on the nature of the impurities present, which can include starting materials, reagents, and isomers.

Flash Column Chromatography is a commonly used technique for the purification of organic compounds. In the context of long-chain haloalkanes, silica gel is a typical stationary phase due to its polarity, which allows for the separation of the relatively nonpolar product from more polar impurities. The selection of the mobile phase is crucial for effective separation. A solvent system with low polarity, such as a mixture of hexanes and a slightly more polar solvent like ethyl acetate, is often employed. The optimal ratio is typically determined by thin-layer chromatography (TLC) to achieve a good separation between the desired product and any impurities. For a compound like this compound, a mobile phase with a very low percentage of ethyl acetate in hexanes would be expected to provide good resolution.

Gas Chromatography (GC) is a powerful analytical technique that can also be used for preparative separations of volatile compounds. For a molecule with the volatility of this compound, GC can be an effective method for achieving very high purity. The separation is based on the differential partitioning of the compound between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid stationary phase coated on a solid support within a column.

The choice of the stationary phase is critical for the separation of long-chain alkenes and their derivatives. Nonpolar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-5 or HP-5MS), are often suitable for the separation of hydrocarbons and haloalkanes. The elution order is primarily determined by the boiling points of the components, with more volatile compounds eluting first. For complex mixtures that may contain isomers of this compound, a more polar stationary phase might be required to achieve baseline separation.

The operating conditions of the gas chromatograph, including the temperature program of the oven, the injector temperature, and the carrier gas flow rate, are optimized to maximize resolution. A typical temperature program would involve an initial hold at a lower temperature, followed by a gradual ramp to a higher temperature to elute the higher-boiling components.

High-Performance Liquid Chromatography (HPLC) , particularly in the reverse-phase mode, is another valuable technique for the purification of less volatile organic compounds. In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. This technique separates compounds based on their hydrophobicity, with more nonpolar compounds being retained longer on the column. For a long-chain bromoalkene, this method can be effective in separating it from more polar impurities. The separation of geometric isomers of olefins has been successfully achieved using reverse-phase HPLC with specific mobile phase additives.

The table below summarizes typical chromatographic techniques and conditions that could be applied for the high-purity acquisition of this compound, based on general principles for similar long-chain functionalized hydrocarbons.

| Technique | Stationary Phase | Typical Mobile Phase/Carrier Gas | Principle of Separation | Applicable Impurities |

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Polarity | Polar starting materials, reagents |

| Gas Chromatography (GC) | Polydimethylsiloxane (e.g., DB-5) | Helium or Nitrogen | Boiling point and volatility | Isomers, shorter/longer chain homologs |

| Reverse-Phase HPLC | C18-modified Silica | Acetonitrile/Water gradient | Hydrophobicity | Polar and nonpolar impurities |

Table 1: Chromatographic Techniques for the Purification of this compound

In practice, a combination of these techniques may be necessary to achieve the desired level of purity. For instance, an initial purification by flash column chromatography could be followed by a final polishing step using preparative GC or HPLC to remove any remaining trace impurities. The purity of the final product is typically assessed by analytical techniques such as GC-MS and NMR spectroscopy.

Chemical Transformations and Reactivity of 15 Bromopentadec 1 Ene

Olefin Metathesis Reactions

Olefin metathesis is a powerful reaction that enables the rearrangement of alkenyl groups through the cleavage and reformation of carbon-carbon double bonds, typically catalyzed by transition-metal complexes, notably those based on ruthenium developed by Robert H. Grubbs. sigmaaldrich.comharvard.eduacs.org This reaction is prized for its high functional group tolerance and effectiveness under mild conditions. acs.org 15-Bromopentadec-1-ene, with its terminal double bond, is a suitable substrate for several types of metathesis reactions.

Grubbs' catalysts, particularly the first and second-generation ruthenium-based systems, are well-suited for reactions involving substrates with functionalities like halides. harvard.edu These catalysts can be employed to engage this compound in both intermolecular (cross-metathesis) and intramolecular (ring-closing metathesis) transformations.

In a self-metathesis reaction, two molecules of this compound can dimerize to form a longer-chain molecule, 1,28-dibromooctacos-14-ene, with the concurrent release of ethylene (B1197577) gas, which drives the reaction forward. harvard.edu This process represents a straightforward method for chain extension.

Furthermore, this compound can serve as a crucial building block in the synthesis of macrocycles. While it cannot cyclize on its own, it can be linked to another olefin-containing molecule to form a diene precursor, which can then undergo Ring-Closing Metathesis (RCM). sigmaaldrich.comdrughunter.com RCM is a dominant strategy in medicinal and materials chemistry for constructing large ring systems, which can confer unique biological and physical properties by introducing conformational rigidity. drughunter.com

Table 1: Representative Grubbs' Catalysts and Their Applications

| Catalyst Name | Generation | Key Features | Common Applications |

|---|---|---|---|

| Grubbs' Catalyst 1st Generation | First | Good activity, commercially available. | Ring-Closing Metathesis (RCM), Cross-Metathesis (CM). |

| Grubbs' Catalyst 2nd Generation | Second | Higher activity and stability, broader substrate scope. harvard.edu | RCM of tri- and tetrasubstituted olefins, challenging CM reactions. beilstein-journals.org |

| Hoveyda-Grubbs Catalysts | Second | Features a chelating benzylidene ligand, increased stability and recyclability potential. sigmaaldrich.com | General metathesis, reactions requiring catalyst stability. |

The geometry of the newly formed double bond in olefin metathesis is a critical consideration. In many metathesis reactions, a mixture of E (trans) and Z (cis) isomers is initially formed. nih.gov Over time, particularly with ruthenium catalysts, this mixture often equilibrates to favor the thermodynamically more stable E-isomer. nih.gov

Achieving kinetic control to selectively produce the less stable Z-isomer is a significant challenge in modern synthetic chemistry. nih.gov This is because the metallacyclobutane intermediates leading to Z-alkenes are often sterically hindered. nih.gov However, specialized catalysts, often based on molybdenum or tungsten, have been developed that can provide high Z-selectivity by controlling the kinetic pathway of the reaction. For a substrate like this compound, the choice of catalyst and reaction conditions would be paramount in directing the stereochemical outcome of the metathesis product.

The scope of Grubbs'-catalyzed metathesis is exceptionally broad due to the catalysts' remarkable tolerance for various functional groups, including ethers, esters, amides, and halides. harvard.edu The primary alkyl bromide in this compound is stable under typical metathesis conditions.

However, limitations exist. The catalysts can be sensitive to certain poisons, such as peroxides, which can oxidize the metal center and render it inactive. sigmaaldrich.com Additionally, the presence of ethylene as a byproduct can sometimes lead to catalyst decomposition. sigmaaldrich.com For reactions to proceed efficiently, it is often recommended to use deoxygenated solvents and perform the reaction under an inert atmosphere of nitrogen or argon, although some modern catalysts show remarkable stability in air. sigmaaldrich.combeilstein-journals.org Highly sterically hindered olefins can also be challenging substrates, sometimes requiring higher catalyst loadings or more specialized catalyst systems. beilstein-journals.org

The products of a metathesis reaction involving this compound would be characterized using standard analytical techniques. For instance, the self-metathesis product, 1,28-dibromooctacos-14-ene, could be identified by:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the disappearance of the terminal vinyl protons and the appearance of new internal alkene protons with a different chemical shift and coupling pattern. ¹³C NMR would confirm the formation of a new internal alkene carbon environment.

Mass Spectrometry (MS): This would confirm the new, higher molecular weight corresponding to the dimerized product.

The resulting metathesis adducts retain the terminal bromine functionalities, which remain available for further chemical modification, such as the nucleophilic substitution reactions discussed below. This allows for a modular approach to synthesis, where the carbon skeleton is first constructed via metathesis, followed by functionalization.

Participation in Grubbs' Catalyzed Olefin Metathesis for Chain Extension and Macrocyclization

Nucleophilic Substitution Reactions

The primary alkyl bromide in this compound provides a reactive site for nucleophilic substitution, a fundamental class of reactions in organic chemistry. libretexts.org The bromine atom is a good leaving group, allowing for its displacement by a wide variety of nucleophiles to introduce new functional groups.

A synthetically valuable transformation is the conversion of the alkyl bromide to an alkyl azide (B81097). This is typically achieved by reacting this compound with an azide salt, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via an Sₙ2 mechanism, where the azide ion displaces the bromide.

Table 2: Nucleophilic Substitution of this compound

| Reactant | Reagent | Product | Reaction Type |

|---|

| This compound | Sodium Azide (NaN₃) | 15-Azidopentadec-1-ene | Sₙ2 Nucleophilic Substitution |

The resulting product, 15-azidopentadec-1-ene, is a highly useful intermediate. The azide group is not merely a placeholder for an amine; it is a key functional group for "click chemistry." nih.gov Specifically, it can undergo a highly efficient and regioselective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov This strategy allows for the covalent linking of the 15-carbon chain to other molecules in a controlled and efficient manner, with numerous applications in materials science and bioconjugation.

Carbon-Carbon Bond Forming Reactions

Exploration of Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The dual functionality of this compound, possessing both an alkyl bromide and a terminal alkene, allows for its participation in a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Suzuki Coupling: This reaction would involve the coupling of this compound with an organoboron compound. While Suzuki couplings are well-established for aryl and vinyl halides, their application with alkyl halides has been more challenging. However, recent advancements have enabled the use of primary alkyl bromides in Suzuki reactions, suggesting that this compound could be a viable substrate. researchgate.netyoutube.comck12.org The reaction would typically employ a palladium catalyst with specialized ligands and a base to facilitate the coupling.

Heck Reaction: The Heck reaction traditionally couples aryl or vinyl halides with alkenes. In the context of this compound, the terminal alkene could potentially react with an aryl or vinyl halide. Conversely, the alkyl bromide moiety is generally not a standard substrate for the Heck reaction under classical conditions. fiveable.menih.govresearchgate.nethoseachem.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. Similar to the Heck reaction, the primary alkyl bromide of this compound is not the typical electrophile for this transformation. nih.govlibretexts.orgwikipedia.org However, the terminal alkene could be a precursor to a terminal alkyne, which could then participate in a Sonogashira coupling.

| Cross-Coupling Reaction | Potential Role of this compound | Key Considerations |

| Suzuki Coupling | As the alkyl bromide electrophile. researchgate.netyoutube.comck12.org | Requires specific catalyst systems developed for alkyl halides. |

| Heck Reaction | The alkene moiety as the coupling partner. fiveable.menih.govresearchgate.nethoseachem.com | The alkyl bromide is unlikely to participate directly. |

| Sonogashira Coupling | The alkene as a precursor to a terminal alkyne. nih.govlibretexts.orgwikipedia.org | Would require a multi-step sequence. |

Other Functionalization Strategies Targeting the Alkene Moiety

The terminal double bond in this compound is a versatile functional group that can undergo a variety of transformations, allowing for the introduction of diverse functionalities while leaving the alkyl bromide intact under appropriate conditions.

Epoxidation: The alkene can be converted to an epoxide using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govvinatiorganics.comchemicalbook.comfishersci.com This three-membered ring is a valuable synthetic intermediate that can be opened by various nucleophiles to introduce a range of functional groups. The reaction is typically chemoselective for the double bond, leaving the alkyl bromide untouched.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov hydration of the terminal alkene to yield the corresponding primary alcohol. thermofisher.comaspirationsinstitute.comchemicalnote.comfishersci.comchemguide.co.uk The use of a borane (B79455) reagent in the first step, followed by oxidation with hydrogen peroxide and a base, provides a regioselective method for alcohol synthesis. Care must be taken in the choice of reagents to avoid reaction with the alkyl bromide.

| Functionalization Strategy | Reagents | Resulting Functional Group |

| Epoxidation | m-CPBA or other peroxy acids | Epoxide |

| Hydroboration-Oxidation | 1. BH3-THF or 9-BBN 2. H2O2, NaOH | Primary Alcohol |

Stability and Storage Considerations in Research Settings

Role of Stabilizers (e.g., MEHQ) in Maintaining Compound Integrity

Long-chain unsaturated compounds like this compound can be susceptible to degradation over time, primarily through radical-initiated polymerization of the double bond. To mitigate this, stabilizers are often added. Monomethyl ether of hydroquinone (B1673460) (MEHQ), also known as 4-methoxyphenol, is a common stabilizer used for this purpose. nih.govnih.govthermofisher.com

MEHQ functions as a radical scavenger. In the presence of oxygen, it can react with and neutralize radical species that would otherwise initiate the polymerization of the alkene. nih.gov This action preserves the integrity of the compound, ensuring its purity and reactivity for research applications. The effectiveness of MEHQ is dependent on the presence of a small amount of oxygen. nih.gov

Optimal Storage Conditions for Long-Term Research Utility

To ensure the long-term stability and utility of this compound in a research setting, proper storage is crucial. Based on the general guidelines for haloalkanes and unsaturated compounds, the following conditions are recommended: fishersci.com

Temperature: The compound should be stored in a cool environment. Refrigeration is often recommended to minimize the rate of potential degradation reactions.

Light: Exposure to light, particularly UV light, can promote radical formation and should be avoided. Storage in amber or opaque containers is advisable.

Atmosphere: While MEHQ requires some oxygen to be an effective stabilizer, storage under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative degradation of other parts of the molecule, although this may reduce the effectiveness of MEHQ. The optimal approach may depend on the intended long-term use.

Incompatible Materials: Contact with strong oxidizing agents and strong bases should be avoided, as these can react with the alkyl bromide or alkene functionalities.

| Storage Parameter | Recommended Condition | Rationale |

| Temperature | Cool (Refrigerated) | Slows down potential degradation reactions. |

| Light | Protection from light (Amber/Opaque container) | Prevents photo-initiated radical formation. |

| Atmosphere | Dependent on stabilizer; generally inert is preferred | Minimizes oxidation. |

| Incompatibilities | Away from strong oxidizing agents and strong bases | Prevents unwanted chemical reactions. |

Applications of 15 Bromopentadec 1 Ene in Advanced Organic Synthesis

As a Versatile Building Block in the Construction of Complex Organic Molecules

The dual reactivity of 15-Bromopentadec-1-ene allows it to serve as a versatile building block in the assembly of intricate molecular architectures. The terminal alkene provides a handle for carbon-carbon bond formation through reactions like olefin metathesis, while the bromo- functionality is amenable to nucleophilic substitution.

A notable application is its use in the synthesis of complex sphingolipid analogues. For instance, it has been employed as a key component in a synthetic route starting from an anti-configured allylic alcohol. chemrxiv.org A Grubbs' second-generation catalyst facilitates an intermolecular olefin metathesis reaction between the allylic alcohol and this compound. chemrxiv.org This cross-metathesis reaction efficiently couples the two fragments, creating a longer carbon chain with a terminal bromide, which is then carried forward through subsequent synthetic transformations to yield complex target molecules. chemrxiv.org

| Reaction Step | Reactants | Catalyst/Reagents | Product Feature | Reference |

| Olefin Metathesis | anti-configured allylic alcohol, this compound | Grubbs' 2nd Gen. Catalyst | Extended carbon chain with terminal bromide | chemrxiv.org |

| Hydrogenation | E/Z mixture from metathesis | Rh/Al2O3 | Saturated ω-bromo intermediate | chemrxiv.org |

| Nucleophilic Substitution | Saturated ω-bromo intermediate | Sodium Azide (B81097) (NaN3) | ω-azido intermediate | chemrxiv.org |

Synthesis of Biologically Relevant Probes and Analogues

A significant area of application for this compound is in the synthesis of specialized probes for studying biological systems. Its long hydrocarbon chain is ideal for creating analogues of lipids and fatty acids, which can be tagged with reporter groups like fluorophores.

The ability to introduce fluorescent moieties into molecules derived from this compound is crucial for creating probes that can be visualized and tracked within cellular environments.

This compound is a precursor in the synthesis of probes labeled with the nitrobenzoxadiazole (NBD) fluorophore. In one synthetic pathway, the intermediate derived from the metathesis of this compound is converted into an ω-azido derivative. chemrxiv.org This azide-functionalized chain is then incorporated into a spisulosine (B1684007) scaffold, which is subsequently labeled with NBD. The resulting NBD-labelled probe can act as a substrate for enzymes like ceramide synthases, allowing for the study of their activity in cells. chemrxiv.orgrsc.org

The compound is instrumental in building bichromophoric probes for Förster Resonance Energy Transfer (FRET) assays. rsc.orgrsc.org FRET is a mechanism describing energy transfer between two light-sensitive molecules, and FRET-based assays are powerful tools for measuring molecular interactions. bpsbioscience.combpsbioscience.com In this context, this compound is used to synthesize one of the key components of a complex probe designed to monitor ceramide synthase activity. rsc.orgrsc.org The synthesis involves creating an ω-azido 1-deoxyceramide, where the long chain originates from the 15-carbon backbone of this compound. This molecule is designed to undergo a subsequent reaction with another fluorescent dye, creating a bichromophoric system where the FRET efficiency correlates with enzyme activity. rsc.orgrsc.orgnih.gov

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. "Click chemistry," particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), is a prominent example. beilstein-journals.orgiris-biotech.deiris-biotech.de

This compound serves as an excellent starting material for creating partners for these reactions. The primary bromide is readily converted to an azide group via nucleophilic substitution with reagents like sodium azide. chemrxiv.org The resulting long-chain ω-azido alkene can then be incorporated into larger molecules, such as lipid analogues. rsc.orgub.edu This strategically placed azide group can then react with a strained alkyne, such as a BCN (bicyclo[6.1.0]nonyne) derivative attached to a fluorophore, in a SPAAC reaction. rsc.orgrsc.org This specific and efficient ligation is central to the design of the FRET probes mentioned previously, allowing for the attachment of a second chromophore to the enzyme-modified lipid substrate. chemrxiv.orgrsc.orgrsc.org

| Click Chemistry Application | Precursor from this compound | Reaction Partner | Reaction Type | Purpose | Reference |

| FRET Probe Synthesis | ω-azido 1-deoxyceramide | BCN-derived fluorescent dye | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Linking two chromophores to study enzyme activity | rsc.orgrsc.org |

Derivatization for Fluorescent Probes

Precursors for Functionalized Long-Chain Fatty Acid Derivatives

Long-chain fatty acids and their derivatives are fundamental components of cellular structures and signaling pathways. nih.gov The functionalization of these molecules is key to understanding their roles. This compound, with its 15-carbon chain, provides a structural scaffold that mimics a portion of a fatty acid, allowing for the synthesis of functionalized derivatives. mdpi.comchemrxiv.org

The synthetic pathways leading to fluorescent probes and click chemistry partners are prime examples of this application. chemrxiv.orgrsc.org The initial bromoalkene is transformed into a more complex, functionalized long-chain molecule that is, in essence, a modified fatty acid analogue. For example, the synthesis of ω-azido palmitic acid analogues for studying ceramide synthase activity highlights how this compound can be used to build custom lipid chains with specific reactive handles for biological investigation. rsc.orgub.edu

Synthesis of 13C-Labelled Compounds as Analytical Standards

The precise quantification of analytes in complex biological and environmental matrices is a significant challenge in analytical chemistry. Isotope dilution mass spectrometry (IDMS) is a premier method for achieving accurate and precise measurements, relying on the use of stable isotope-labeled internal standards. In the study of natural polymers like cutin and suberin, 13C-labeled monomeric constituents are invaluable for tracking their degradation pathways and quantifying their presence in various environmental compartments. The synthesis of these labeled compounds often requires strategic chemical pathways to introduce the isotopic label at a specific position in the molecule.

Application in Environmental and Microbial Degradation Studies (e.g., Cutin and Suberin Monomers)

The use of this compound has been documented as a starting material in the synthesis of 13C-labeled dicarboxylic acids, which are characteristic monomers of the plant biopolymers cutin and suberin. researchgate.net These labeled long-chain dicarboxylic acids are essential for their use as internal standards in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). researchgate.net Such standards are crucial for the accurate analysis of the degradation of cutin and suberin by soil-based microorganisms. researchgate.net

The synthetic approach to these 13C-labeled dicarboxylic acids involves the introduction of the carbon-13 isotope through a nucleophilic substitution reaction. researchgate.net In this process, a suitable leaving group, such as the bromide in a precursor derived from this compound, is displaced by a labeled cyanide, typically 13C-labeled potassium cyanide. Subsequent hydrolysis of the resulting nitrile functionality yields the desired 13C-labeled carboxylic acid group. researchgate.netnih.gov This method allows for the specific placement of the 13C label at the carboxyl carbon.

A variety of 13C-labeled dicarboxylic acids with the general formula HOOC-(CH2)n-COOH, where n can range from 10 to 28, have been synthesized for these purposes. researchgate.net The choice of the synthetic strategy is often dependent on the chain length of the target molecule and economic considerations. researchgate.net For longer chain dicarboxylic acids, multi-step syntheses are often required, where this compound can serve as a key building block for constructing the necessary carbon skeleton before the introduction of the isotopic label.

Role in Chemical Biology and Biomedical Research

Probing Sphingolipid Metabolism and Enzyme Activity

Sphingolipids are a class of lipids that are integral components of eukaryotic cell membranes and play crucial roles in signal transduction and cell regulation. nih.govnih.gov The metabolism of these lipids is a complex network of pathways, and dysregulation is associated with numerous diseases. nih.gov 15-Bromopentadec-1-ene has emerged as a critical tool for researchers to investigate these pathways.

Investigations into Ceramide Synthase (CerS) Activity and Substrate Specificity

Ceramide synthases (CerS) are a family of enzymes responsible for the N-acylation of a sphingoid base to form ceramides, a central hub in sphingolipid metabolism. chemrxiv.orgnih.gov There are six known mammalian CerS isoforms (CerS1-6), each exhibiting specificity for acyl-CoAs of different chain lengths. nih.gov This specificity is a key determinant of the biological function of the resulting ceramide. nih.gov

This compound is utilized as a precursor in the synthesis of modified fatty acids and sphingoid bases to probe the activity and substrate specificity of CerS. chemrxiv.orgub.edursc.org By incorporating this synthetic building block into molecules that mimic natural substrates, researchers can study how different CerS isoforms recognize and process them. For instance, it can be used to create analogs of sphingoid bases which are then used in assays to determine the kinetic parameters of CerS enzymes. chemrxiv.orgub.edu These studies are crucial for understanding the distinct roles of each CerS in cellular processes and their implication in diseases like metabolic disorders and cancer. nih.gov

Studies on Sphingoid Base Derivatization and Metabolic Pathways

The derivatization of sphingoid bases is a key aspect of the vast structural diversity and functional complexity of sphingolipids. mdpi.com this compound is instrumental in the synthesis of modified sphingoid bases that can be used to trace their metabolic fate within cells. ub.edursc.org The terminal alkene group can be used for "click chemistry" reactions, allowing for the attachment of reporter molecules such as fluorophores. The bromo group provides another site for chemical modification.

These synthetic probes enable researchers to follow the incorporation of the modified sphingoid base into more complex sphingolipids and to identify the enzymes involved in these transformations. This approach has been pivotal in elucidating the pathways of sphingolipid metabolism and understanding how these lipids are trafficked and localized within the cell.

Development and Validation of Biochemical Assays

The development of sensitive and specific assays is fundamental to studying enzyme function. This compound has played a role in the creation of novel assay systems for monitoring enzyme activity, particularly for those involved in sphingolipid metabolism.

Implementation of FRET-Based Assays for Enzyme Kinetics and Inhibition Studies

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions. researchgate.netassaygenie.com In the context of enzyme kinetics, FRET-based assays can provide real-time monitoring of substrate conversion to product. nih.govnih.gov this compound is a key starting material for the synthesis of bichromophoric substrates for FRET-based assays targeting CerS. chemrxiv.orgrsc.org

In a typical design, a fluorescent donor and acceptor pair are incorporated into a synthetic substrate. rsc.org When the substrate is intact, the donor and acceptor are in close proximity, allowing FRET to occur. Upon enzymatic cleavage or modification of the substrate, the distance between the fluorophores increases, leading to a change in the FRET signal. This change can be measured to determine the rate of the enzymatic reaction. researchgate.net Such assays are invaluable for high-throughput screening of potential enzyme inhibitors and for detailed kinetic analysis. nih.gov The synthesis of these sophisticated probes often involves the chemical functionalities present in this compound. rsc.org

Potential in Immunogenic Cancer Treatment Modulators (Indirectly implicated through related compounds as precursors to cancer-targeting agents)

While this compound itself is not a direct therapeutic agent, its utility as a synthetic intermediate extends to the development of molecules with potential applications in cancer therapy. The chemical handles it provides are valuable for constructing more complex molecules designed to interact with biological systems in a specific manner.

Research has shown that tumors can create an immunosuppressive microenvironment to evade the immune system. nih.gov One area of interest is the development of agents that can modulate the immune response against cancer cells. The synthesis of complex lipids and their analogs, which can be facilitated by precursors like this compound, is a strategy being explored to influence the immune system's recognition of and response to tumors. The ability to construct molecules with specific chain lengths and functional groups is critical for targeting pathways that can enhance anti-tumor immunity.

Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Techniques for Purity Assessment and Isolationnih.govwikipedia.orgresearchgate.net

Chromatography is a fundamental laboratory technique used to separate the components of a mixture. wikipedia.org For a compound like 15-Bromopentadec-1-ene, which is often synthesized as part of a larger research project, chromatographic methods are essential for both purifying the final product and verifying its purity. scispace.comub.edu The separation is based on the differential partitioning of the compound between a mobile phase (a solvent) and a stationary phase (a solid support like silica (B1680970) gel). wikipedia.org In the synthesis of this compound, flash chromatography over silica gel is a common method for purification of the crude product. ub.edu More advanced techniques are then employed for detailed analytical assessment. bldpharm.comambeed.com

Liquid Chromatography-Mass Spectrometry (LC-MS)bldpharm.comthermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. thermofisher.com It is a primary method for the analysis of thermally unstable or non-volatile compounds like this compound. thermofisher.com

In a typical LC-MS analysis, the compound is first passed through a liquid chromatography column, which separates it from any impurities or byproducts. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized. The mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions, allowing for the confirmation of the compound's molecular weight. thermofisher.com For this compound (C₁₅H₂₉Br), the expected molecular weight is approximately 289.29 g/mol . bldpharm.com The high sensitivity and specificity of LC-MS make it an invaluable tool for confirming the presence and identity of the target compound in a sample mixture. rsc.org

High-Performance Liquid Chromatography (HPLC) for Compound Validationnih.govbldpharm.com

High-Performance Liquid Chromatography (HPLC) is a specific type of column chromatography that uses high pressure to pass the solvent through the column, leading to higher resolution and faster separation times. nih.govthermofisher.com It is widely used to determine the purity of a substance and for quantitative analysis. nih.gov Commercial suppliers of this compound often provide HPLC data to validate the purity of their product. bldpharm.comambeed.com By analyzing the area of the peaks in the resulting chromatogram, the relative proportion of the compound can be determined, providing a quantitative measure of its purity, which is often specified as 97% or higher. sigmaaldrich.comchemsrc.com

Ultra-Performance Liquid Chromatography (UPLC) in Research Scale Analysisscispace.combldpharm.com

Ultra-Performance Liquid Chromatography (UPLC) is an advancement on HPLC that utilizes smaller stationary phase particles (typically under 2 μm), resulting in even greater resolution, speed, and sensitivity. thermofisher.com This technique is particularly useful in research settings where detailed analysis of reaction mixtures is required. scispace.com

In research involving the synthesis and use of this compound, UPLC has been employed for analytical characterization. scispace.com A typical setup might involve a C8 Acquity UPLC BEH column (100 mm × 2.1 mm i.d., 1.7 μm). scispace.com The separation is achieved using a gradient elution with two mobile phases, for instance:

Phase A: Methanol/water/formic acid (74/25/1 v/v/v) with 5 mM ammonium (B1175870) formate. scispace.com

Phase B: Methanol/formic acid (99/1 v/v) with 5 mM ammonium formate. scispace.com

A linear gradient program would systematically change the proportion of these phases to effectively separate the compound of interest from other components. scispace.com

Spectroscopic Methods for Structural Elucidation and Confirmationbldpharm.com

While chromatography confirms purity, spectroscopic methods are essential for elucidating and confirming the precise molecular structure of a compound. libretexts.orglibretexts.org These techniques work by irradiating a molecule with electromagnetic energy and analyzing the resulting spectrum. utdallas.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)libretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. libretexts.org It provides detailed information about the carbon-hydrogen framework of a molecule. mdpi.com Both ¹H (proton) and ¹³C NMR are used to characterize this compound. bldpharm.com

¹H NMR Spectroscopy provides information on the different types of protons in a molecule and their neighboring protons. docbrown.info For this compound, the spectrum would show distinct signals corresponding to the protons in its unique chemical environments. docbrown.info

¹³C NMR Spectroscopy provides information about the different carbon atoms in a molecule. oregonstate.edu In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak, allowing one to count the number of different carbon environments. masterorganicchemistry.comchemguide.co.uk

The predicted NMR signals for this compound are summarized in the table below, based on its known structure and typical chemical shift values. chemguide.co.ukchemistrysteps.com

| NMR Data for this compound |

| ¹H NMR (Predicted) |

| Chemical Shift (δ, ppm) |

| ~5.8 |

| ~4.9-5.0 |

| ~3.4 |

| ~2.0 |

| ~1.8 |

| ~1.2-1.4 |

| ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) |

| ~139 |

| ~114 |

| ~34 |

| ~33-34 |

| ~28-30 |

| ~28 |

Note: Predicted values are based on standard chemical shift tables. Actual experimental values may vary slightly depending on the solvent and other conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. libretexts.org Different functional groups absorb infrared radiation at characteristic frequencies, causing the bonds within them to vibrate. vscht.cz The resulting IR spectrum acts as a "fingerprint" for the molecule, confirming the presence of key structural features. libretexts.org

For this compound, the key functional groups are the terminal alkene (C=C) and the alkyl bromide (C-Br). wikipedia.orglibretexts.org The IR spectrum would be expected to show absorptions corresponding to the stretching and bending vibrations of the bonds within these groups.

| Characteristic IR Absorptions for this compound |

| Wavenumber (cm⁻¹) |

| ~3080 |

| ~2850-2960 |

| ~1640 |

| ~910-990 |

| ~646 |

The presence of these specific peaks in the IR spectrum provides strong evidence for the structure of this compound. docbrown.info

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique in chemical research for the unambiguous determination of the elemental composition of a compound. Unlike low-resolution mass spectrometry, which provides the nominal mass of an ion, HRMS measures the mass-to-charge ratio (m/z) with very high precision, typically to four or more decimal places. This level of accuracy is crucial for distinguishing between different molecular formulas that may have the same nominal mass.

In the context of synthesizing and characterizing this compound, HRMS serves as a definitive method to confirm its elemental composition, C₁₅H₂₉Br. The technique provides an experimental exact mass that can be compared to the theoretically calculated exact mass, with any deviation measured in parts per million (ppm). A low ppm error provides high confidence in the assigned molecular formula.

The power of HRMS lies in its ability to resolve ions with very similar masses. For instance, the presence of bromine is readily confirmed due to its distinct isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio of natural abundance. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of nearly equal intensity and separated by two mass units.

While specific research detailing the HRMS analysis of this compound is not extensively published, the principles of the technique are universally applied. For example, in the synthesis of more complex molecules where this compound is used as a starting material, HRMS is routinely employed to verify the structures of the resulting products. In a 2021 study published in Organic & Biomolecular Chemistry, researchers synthesized various complex chromophoric probes and consistently used HRMS to confirm their elemental compositions, achieving mass accuracies within a few ppm. rsc.org

The table below illustrates the type of data generated in an HRMS analysis for this compound. The calculated exact mass is based on the most abundant isotopes of each element (¹²C, ¹H, and ⁷⁹Br).

Table 1: HRMS Data for this compound

| Molecular Formula | Isotope | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) |

|---|---|---|---|

| C₁₅H₂₉⁷⁹Br | [M]⁺ | 288.1453 | Hypothetical Value |

| C₁₅H₂₉⁸¹Br | [M+2]⁺ | 290.1432 | Hypothetical Value |

| C₁₅H₃₀⁷⁹Br | [M+H]⁺ | 289.1531 | Hypothetical Value |

Note: Measured exact mass values are hypothetical and serve to illustrate the data obtained in a typical HRMS experiment. The actual measured values would be determined from the mass spectrum of the analyzed sample.

The data presented in such a table provides compelling evidence for the successful synthesis and purification of the target compound. The close agreement between the calculated and measured exact masses, along with the observation of the characteristic bromine isotopic pattern, would definitively confirm the identity of this compound in a research setting.

Theoretical and Computational Studies on 15 Bromopentadec 1 Ene and Its Derivatives

Molecular Modeling and Conformational Analysis

Molecular modeling of 15-bromopentadec-1-ene is crucial for understanding its three-dimensional structure and flexibility. The molecule consists of a long, fifteen-carbon chain, making it highly flexible with numerous possible conformations due to rotation around its carbon-carbon single bonds. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms.

Classical molecular dynamics simulations have also been employed to study the self-assembly of short-chain 1-bromoalkanes on surfaces. These studies reveal how chain length and the terminal bromine atom influence packing structures, suggesting that the bromine can act as an extension of the carbon backbone, affecting intermolecular forces. acs.org Similar approaches could elucidate the aggregation behavior of this compound.

Table 1: Hypothetical Torsion Angles for a C4-C5-C6-C7 Segment in this compound

| Conformer | C4-C5-C6-C7 Torsion Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | ~180 | 0 (Reference) |

| Gauche (+) | ~+60 | >0 |

| Gauche (-) | ~-60 | >0 |

| Eclipsed | ~0, ~120 | High |

This table is illustrative and provides typical values for alkane chains. Actual values for this compound would require specific calculations.

Quantum Chemical Calculations (e.g., Electronic Structure, Reactivity Predictions)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, provide detailed information about the electronic structure and reactivity of this compound. scielo.br These calculations can optimize the molecule's geometry and determine various energetic and electronic properties. chemrxiv.orgnih.gov

For haloalkanes, the nature of the carbon-halogen (C-X) bond is a key feature. ncert.nic.in In this compound, the C-Br bond is polarized, with the bromine atom carrying a partial negative charge and the adjacent carbon a partial positive charge. This polarization is a primary site for nucleophilic attack. The terminal double bond (C=C) is an electron-rich region, making it susceptible to electrophilic addition.

Key properties derived from quantum calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is typically located at the C=C double bond, indicating its role as an electron donor in reactions. The LUMO is often associated with the σ* antibonding orbital of the C-Br bond, making it the site for electron acceptance (nucleophilic attack).

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. scielo.br For this compound, these maps would show negative potential (red/yellow) around the bromine atom and the π-system of the double bond, and positive potential (blue) around the hydrogen atoms and the carbon attached to the bromine.

Table 2: Hypothetical Calculated Geometric and Electronic Properties for this compound

| Property | Atom(s) | Calculated Value | Method/Basis Set |

|---|---|---|---|

| Bond Length | C1=C2 | ~1.34 Å | DFT/B3LYP/6-31G(d) |

| Bond Length | C15-Br | ~1.95 Å | DFT/B3LYP/6-31G(d) |

| Bond Angle | C1-C2-C3 | ~122° | DFT/B3LYP/6-31G(d) |

| Bond Angle | C14-C15-Br | ~111° | DFT/B3LYP/6-31G(d) |

| Mulliken Charge | Br | -0.25 e | DFT/B3LYP/6-31G(d) |

| Mulliken Charge | C15 | +0.15 e | DFT/B3LYP/6-31G(d) |

| HOMO Energy | - | -6.5 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | - | +0.5 eV | DFT/B3LYP/6-31G(d) |

These values are representative and based on typical results for similar molecules. Specific calculations for this compound are required for precise data.

Computational Simulations of Reaction Pathways and Energetics

Computational simulations are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, a complete energy profile for a reaction can be constructed, revealing its feasibility and kinetics.

Nucleophilic Substitution (SN2): The reaction of the terminal bromine is a classic example. Computational studies on halogen exchange in bromoalkanes using methods like the Empirical Valence Bond (EVB) have shown that the activation energy for SN2 reactions increases with the length of the alkyl chain. researchgate.net Furthermore, the presence of a solvent like water dramatically increases the activation free energy compared to the gas phase due to the energetic cost of desolvating the nucleophile. researchgate.net

Palladium-Catalyzed Reactions: Bromoalkenes are common coupling partners in transition-metal-catalyzed reactions. DFT calculations have been used to investigate the mechanism of palladium-catalyzed C(sp³)–H alkenylation reactions involving bromoalkenes. acs.org These simulations can map out the entire catalytic cycle, including steps like oxidative addition, C-H activation, and reductive elimination, and can rule out alternative, higher-energy pathways. acs.org

Photochemical Reactions: Simulations can also model reactions induced by light. For instance, ab initio molecular dynamics have been used to study the ultrafast photochemistry of bromoform (B151600) (CHBr₃), revealing pathways like C-Br bond cleavage and isomerization that occur on a femtosecond timescale. escholarship.orgacs.org Similar studies could predict the photochemical behavior of this compound, particularly the fate of the C-Br bond upon UV excitation.

Table 3: Hypothetical Activation Energies (ΔG‡) for an SN2 Reaction of this compound with a Nucleophile (e.g., Cl⁻)

| Computational Model | Calculated ΔG‡ (kcal/mol) | Key Finding |

|---|---|---|

| Gas Phase | ~16 | Baseline reactivity without solvent effects. |

| Implicit Solvent (Water) | ~26 | Solvent stabilization of reactants increases the barrier. researchgate.net |

| Explicit Solvent (Water) | ~27 | Provides a more accurate picture including specific solvent-solute interactions. researchgate.net |

These values are illustrative, based on trends observed for other long-chain bromoalkanes. researchgate.net

Future Research Directions and Emerging Applications

Development of Novel Synthetic Transformations and Derivatizations

The terminal alkene and alkyl bromide moieties of 15-bromopentadec-1-ene offer a rich playground for the development of new synthetic methodologies. Future research will likely focus on exploiting these functional groups in innovative ways. For instance, the alkene can participate in a wide range of reactions, including but not limited to, various addition reactions, metathesis, and polymerization. The alkyl bromide is a classic electrophile for nucleophilic substitution and cross-coupling reactions.

A key area of future investigation will be the development of orthogonal reaction sequences, where one functional group is selectively reacted while the other remains intact for subsequent transformations. This would enable the construction of highly complex and multifunctional molecules from a relatively simple starting material. For example, the alkene could first undergo a hydroboration-oxidation to introduce a hydroxyl group, followed by a substitution reaction at the bromide terminus.

Furthermore, the development of novel catalytic systems that can selectively activate either the C=C double bond or the C-Br bond will be a significant area of research. This could involve the design of new transition metal catalysts or organocatalysts that exhibit high chemo- and regioselectivity. Research into the derivatization of this compound has led to the synthesis of various compounds, including 2-[1-Bromopentadec]-5-(chlorobenzene-2-yl)-1,3,4-oxadiazole. arabjchem.org

Exploration of New Applications in Materials Science and Nanotechnology

The long aliphatic chain of this compound makes it an attractive monomer for the synthesis of novel polymers and materials. Future research in materials science could explore the polymerization of this compound, either through the alkene functionality or by leveraging the bromide for atom transfer radical polymerization (ATRP) or other controlled polymerization techniques. The resulting polymers would possess long, flexible side chains, which could impart unique properties such as hydrophobicity, self-assembly, and tailored mechanical characteristics.

In the realm of nanotechnology, which deals with structures between 1 and 100 nanometers, this compound can serve as a versatile linker molecule for the functionalization of nanoparticles and surfaces. chemisgroup.uspdx.edufiveable.me The bromide can be used to anchor the molecule to a substrate, while the terminal alkene provides a handle for further chemical modification. This could be exploited in the development of new sensors, drug delivery systems, and advanced coatings. For instance, self-assembled monolayers (SAMs) of this compound derivatives on gold or silica (B1680970) surfaces could be used to create surfaces with specific wetting properties or to immobilize biomolecules. The study of materials at this scale is a key aspect of nanotechnology and materials science. fiveable.me

| Potential Application Area | Description |

| Polymer Synthesis | Monomer for creating polymers with long, flexible side chains, potentially leading to materials with unique hydrophobic or self-assembling properties. |

| Surface Functionalization | Linker molecule to modify the surfaces of nanoparticles and other materials, enabling the creation of advanced sensors and coatings. |

| Nanocomposites | Incorporation into nanocomposites to enhance mechanical, thermal, or electrical properties for industries like aerospace and automotive. chemisgroup.us |

Design and Synthesis of Advanced Probes for Complex Biological Systems

The bifunctional nature of this compound makes it an ideal scaffold for the design and synthesis of sophisticated molecular probes for studying biological systems. nih.govrsc.org The long hydrocarbon chain can facilitate insertion into lipid membranes, while the two reactive ends allow for the attachment of different functional units, such as a fluorophore and a targeting moiety.

Future research could focus on creating "smart" probes that respond to specific biological stimuli. For example, a probe could be designed to fluoresce only upon enzymatic cleavage of a specific bond within the linker. Such probes would be invaluable for imaging and tracking biological processes in real-time. The synthesis of bichromophoric 1-deoxyceramides as FRET probes has been reported, utilizing this compound in the synthesis process. scispace.com

Furthermore, the ability to introduce isotopic labels at specific positions within the this compound backbone could enable the use of techniques like mass spectrometry imaging to map the distribution of the probe within tissues and cells with high spatial resolution.

Implementation of Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in chemical synthesis. humanjournals.comsemanticscholar.orgresearchgate.net Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly synthetic routes.

This could involve the use of renewable starting materials, the replacement of hazardous reagents and solvents with greener alternatives, and the development of catalytic processes that minimize waste and energy consumption. humanjournals.comsemanticscholar.orgprimescholars.com For example, enzymatic or biocatalytic methods could be explored for the synthesis and modification of this compound. researchgate.net The use of alternative reaction media like ionic liquids or supercritical fluids could also contribute to greener synthetic protocols. sciepub.com Electrochemical synthesis, which uses electricity to drive chemical reactions, presents another promising avenue for the sustainable production of this compound and its derivatives. primescholars.com

| Green Chemistry Principle | Application to this compound Synthesis |

| Renewable Feedstocks | Investigating the synthesis from plant-based oils or other biomass sources. |

| Catalysis | Developing highly efficient and selective catalysts to minimize byproducts and energy use. humanjournals.com |

| Safer Solvents | Replacing traditional volatile organic solvents with water, ionic liquids, or supercritical fluids. sciepub.com |

| Energy Efficiency | Utilizing methods like microwave-assisted synthesis or electrochemical processes to reduce energy consumption. primescholars.com |

Integration into Multidisciplinary Research Platforms for Drug Discovery and Diagnostics

The versatility of this compound makes it a valuable tool for integration into multidisciplinary research platforms aimed at drug discovery and the development of new diagnostic tools. nih.gov Its ability to act as a long-chain linker is particularly relevant in the field of targeted drug delivery, where a therapeutic agent is attached to a targeting molecule that directs it to specific cells or tissues.

In diagnostics, this compound derivatives could be used to construct novel contrast agents for medical imaging or as components of biosensors for the detection of disease biomarkers. The long aliphatic chain can be used to modulate the pharmacokinetic properties of a drug or diagnostic agent, influencing its absorption, distribution, metabolism, and excretion (ADME).

Future research will likely see the collaboration of synthetic chemists, biologists, pharmacologists, and materials scientists to fully exploit the potential of this compound in these complex, multidisciplinary fields. This could lead to the development of new therapeutic strategies for a range of diseases and more sensitive and specific diagnostic methods.

Q & A

Q. What are the established synthetic routes for 15-Bromopentadec-1-ene, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis of this compound typically involves bromination of pentadec-1-ene using reagents like N-bromosuccinimide (NBS) under radical initiation or via allylic bromination. Key parameters include solvent polarity (e.g., CCl₄ vs. THF), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions. Reproducibility requires precise documentation of catalyst loading and reaction time, as outlined in experimental protocols for analogous bromoalkenes .

Table 1 : Comparison of Synthetic Methods

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Radical Bromination | AIBN | CCl₄ | 80 | 65–75 |

| Allylic Bromination | DMSO | THF | 25 | 50–60 |

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to confirm the structure and purity of this compound?

- Methodological Answer : Structural confirmation requires integrating <sup>1</sup>H NMR (δ 5.8–6.0 ppm for terminal alkene protons; δ 3.4 ppm for brominated CH₂) and <sup>13</sup>C NMR (allylic carbons at ~110–120 ppm). IR should show C-Br stretches at 550–650 cm⁻¹. Purity is assessed via GC-MS or HPLC, with retention times compared to standards. Ensure baseline resolution in chromatograms and report signal-to-noise ratios to validate detection limits .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reactivity data of this compound across different solvent systems?

- Methodological Answer : Contradictions often arise from solvent polarity effects on reaction intermediates. Design controlled studies using a matrix of solvents (polar aprotic vs. nonpolar) and track kinetic profiles via in-situ FTIR or NMR. Employ statistical tools (e.g., ANOVA) to isolate solvent-specific effects. Cross-validate findings with computational models (DFT) to map transition states, ensuring hypotheses explicitly link solvent parameters to reactivity outcomes .

Q. How should researchers design comparative studies to evaluate the catalytic efficiency of this compound in cross-coupling reactions versus analogous bromoalkenes?

- Methodological Answer : Use a standardized Suzuki-Miyaura coupling protocol with Pd(PPh₃)₄, varying the bromoalkene substrate while keeping other parameters constant. Measure turnover frequency (TOF) and activation energy (ΔG‡) via Arrhenius plots. Include negative controls (e.g., unbrominated alkenes) and validate reproducibility across triplicate trials. Frame hypotheses to compare electronic (Hammett σ) and steric (Tolman cone angle) effects, ensuring variables are explicitly named and testable .

Table 2 : Catalytic Efficiency Comparison

| Substrate | TOF (h⁻¹) | ΔG‡ (kJ/mol) |

|---|---|---|

| This compound | 1200 | 85 |

| 1-Bromododecene | 900 | 92 |

Methodological Considerations

Q. How can researchers ensure ethical data reporting when publishing conflicting results on this compound’s stability under ambient conditions?

- Methodological Answer : Disclose all raw data (e.g., degradation kinetics, storage conditions) in supplementary materials. Use peer-reviewed statistical methods (e.g., error-bar overlap analysis) to contextualize discrepancies. Cite prior studies transparently, distinguishing between methodological differences (e.g., purity thresholds) and substantive contradictions. Adhere to journal guidelines for replication studies to maintain accountability .

Q. What literature review practices are critical for identifying knowledge gaps in this compound’s applications in polymer chemistry?

- Methodological Answer : Conduct systematic reviews using databases like SciFinder and Reaxys, filtering for peer-reviewed articles post-2010. Apply PICO (Population, Intervention, Comparison, Outcome) frameworks to isolate understudied areas (e.g., copolymerization efficiency vs. polyethylene). Annotate gaps in mechanistic studies or long-term stability data, prioritizing hypotheses that address these voids .

Data Analysis & Reproducibility

Q. How should researchers address non-reproducible yields in 15-Bromopentadecadec-1-ene synthesis across labs?

- Methodological Answer : Standardize reagent sources (e.g., Sigma-Aldridge vs. TCI), document purification methods (column chromatography vs. distillation), and share raw NMR/GC-MS files via open-access platforms. Use factorial design experiments to identify critical variables (e.g., moisture levels, stirring rate). Collaborate via inter-laboratory studies to isolate protocol-specific vs. equipment-driven variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.